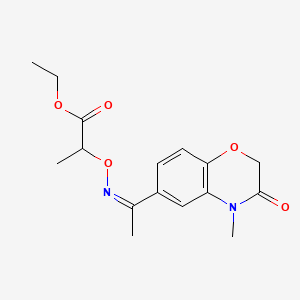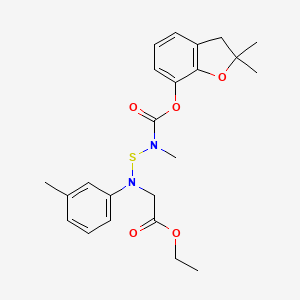
Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(3-methylphenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(3-methylphenyl)-, ethyl ester is a complex organic compound It is characterized by its unique molecular structure, which includes a benzofuran ring, a glycine moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(3-methylphenyl)-, ethyl ester typically involves multiple steps:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Glycine Moiety: This can be achieved through peptide coupling reactions using reagents such as EDCI or DCC.
Functional Group Modifications: Various functional groups are introduced or modified using standard organic synthesis techniques, such as esterification, amidation, and thiolation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring or the thioether linkage.
Reduction: Reduction reactions can target the carbonyl groups or the benzofuran ring.
Substitution: Various substitution reactions can occur, especially at the aromatic rings and the glycine moiety.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂, or PCC.
Reducing Agents: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it might be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Potential medical applications could include its use as a drug candidate or as a precursor in the synthesis of bioactive molecules.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(3-methylphenyl)-, ethyl ester exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Glycine Esters: Compounds with similar glycine moieties but different functional groups.
Benzofuran Derivatives: Compounds with variations in the benzofuran ring structure.
Thioether-Containing Compounds: Molecules with similar thioether linkages.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
CAS No. |
82560-52-9 |
|---|---|
Molecular Formula |
C23H28N2O5S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 2-(N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-3-methylanilino)acetate |
InChI |
InChI=1S/C23H28N2O5S/c1-6-28-20(26)15-25(18-11-7-9-16(2)13-18)31-24(5)22(27)29-19-12-8-10-17-14-23(3,4)30-21(17)19/h7-13H,6,14-15H2,1-5H3 |
InChI Key |
MOZYTPCYPCADDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC(=C1)C)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



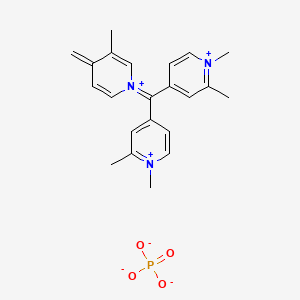
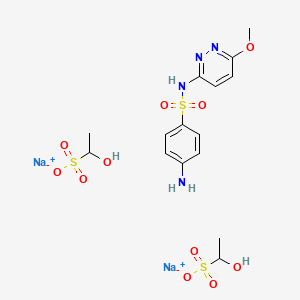
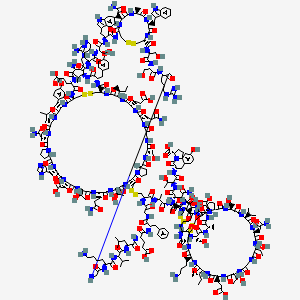


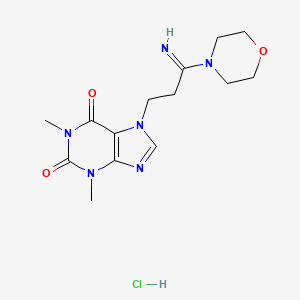
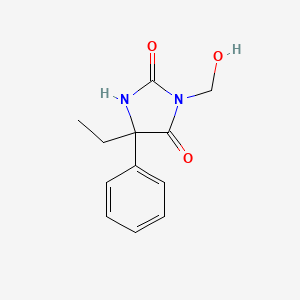
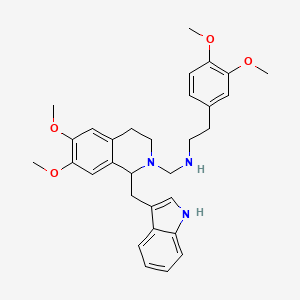
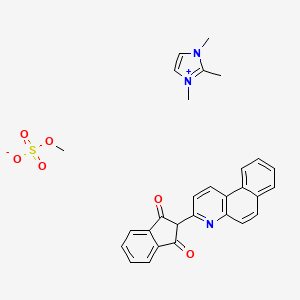
![[(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12718770.png)
